4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
Overview
Description
4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a terpyridine derivative that has been the subject of various studies due to its potential applications in materials science and coordination chemistry. Terpyridines are known for their ability to form complexes with transition metals, which can be utilized in the development of functional materials and catalytic systems .
Synthesis Analysis
The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and its derivatives has been achieved through various methods. One approach involves the Kröhnke synthesis, which allows for selective symmetrical and unsymmetrical functionalization of the terpyridine core . Another method utilizes the reaction of 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles under basic conditions to yield various functionalized terpyridines . Additionally, large-scale synthesis has been reported, which also led to the discovery of a green by-product, identified as an indolizinium derivative .
Molecular Structure Analysis
The molecular structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies have revealed details about the planarity of the pyridyl rings, the angles between substituents, and the overall geometry of the molecule . The introduction of different substituents at the 4'-position can significantly influence the molecular conformation and packing in the solid state .
Chemical Reactions Analysis
The reactivity of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been explored in the context of forming metal complexes. It has been shown to form both homoleptic and heteroleptic complexes with various metals such as Co(II), Ru(II), Ni(II), Cu(II), Zn(II), and Ag(I) . These complexes exhibit diverse structures and properties, with some featuring distorted octahedral geometries and others forming polymeric spirals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and its complexes have been extensively studied. These properties include solubility, melting points, and the ability to engage in hydrogen bonding and π-interactions . The electronic properties, such as electron-donating or withdrawing effects of substituents, have been assessed through cyclic voltammetry and spectroscopic methods . The photophysical properties of certain derivatives have also been investigated for potential applications in OLEDs, with studies on fluorescence lifetimes and energy levels .
Scientific Research Applications
Applications in Material Synthesis and Characterization
4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been extensively utilized in the synthesis and characterization of various materials. For instance, its role in expanding the utility of bis(terpyridine) metal connectivity has been demonstrated through the synthesis of selectively symmetrical and unsymmetrical 4,4"-functionalized terpyridines. These terpyridines, upon being functionalized, were characterized using sophisticated techniques like 1H NMR, 13C NMR, and X-ray crystallography, signifying its importance in developing new compounds and materials with distinct properties (Eryazici et al., 2006).
Role in Complex Formation and Structural Analysis
The compound also plays a crucial role in forming complex structures with metals, leading to significant findings in structural chemistry. For example, it's been used to create homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with novel terpyridines. These complexes have been structurally analyzed through methods like X-ray structure analysis, revealing interesting insights into the bonding and structure of such complexes (Fallahpour et al., 1999). Additionally, it's involved in forming coordination polymers with distinct structural configurations when reacted with metal ions like Zn and Mn, further contributing to the understanding of molecular structures and interactions (Constable et al., 2010).
Photophysical Properties and Applications
Furthermore, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine's derivatives have been explored for their photophysical properties. Studies have been conducted on dinuclear Ru(II) polypyridine compounds containing this terpyridine as a ligand to understand their absorption spectra, redox behavior, and photophysical properties. These investigations have provided valuable insights into the photoinduced energy transfer within these compounds, which is crucial for applications like solar energy harvesting and photovoltaics (Santoni et al., 2009).
Application in OLEDs and Luminescent Materials
Its derivatives have also found applications in the field of organic light-emitting diodes (OLEDs) and luminescent materials. Research has been conducted on synthesizing and characterizing derivatives of this terpyridine for potential use as electron transport and electroluminescent materials in OLEDs, highlighting its versatility and potential in the field of advanced electronic materials (Lakshmanan et al., 2015).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific topic related to organic chemistry that you’re interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPHKMZOYPASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444563 | |
Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
CAS RN |
89972-76-9 | |
Record name | 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89972-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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